molecular formula C14H16FNO3 B8469820 Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No. B8469820
M. Wt: 265.28 g/mol
InChI Key: OSISYENSMFLOPM-UHFFFAOYSA-N
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Patent
US07749992B2

Procedure details

Add a solution of 2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester (2.96 g, 8.01 mmol) in THF (123 mL) to a solution of potassium tert-butoxide (16 mL, 16 mmol, 1 M in THF) in THF (123 mL) at room temperature under an atmosphere of nitrogen. After 2 h, pour the mixture into ice/water. Treat aqueous phase with 1M HCl to pH neutral and extract with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the former crude in DMSO (58 mL) and add water (4 drops) followed by addition of lithium chloride (773 mg, 18.23 mmol) and heat the resulting solution at 160° C. for 2 h. Cool the mixture to room temperature and pour into brine. Extract the mixture with ethyl acetate. Dry the organic layers over anhydrous magnesium sulfate, filter the mixture and evaporate the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with hexanes/ethyl acetate, to afford the title compound (1.0 g, 47% over two steps): MS (ES+): 266 (M+H).
Name
2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[N:11]([CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=O)[C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[O:13].CC(C)([O-])C.[K+].Cl.[Cl-].[Li+]>C1COCC1.[Cl-].[Na+].O>[CH:15]([O:14][C:12]([N:11]1[CH2:18][CH2:19][CH2:20][C:21](=[O:23])[C:4]2[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]1=2)=[O:13])([CH3:16])[CH3:17] |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester
Quantity
2.96 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1F)N(C(=O)OC(C)C)CCCC(=O)OCC)=O
Name
Quantity
16 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
123 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
123 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
773 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the former crude in DMSO (58 mL)
ADDITION
Type
ADDITION
Details
add water (4 drops)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layers over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter the mixture
CUSTOM
Type
CUSTOM
Details
evaporate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC(=O)N1C2=C(C(CCC1)=O)C(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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